N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea
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Overview
Description
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols under Buchwald–Hartwig-type reaction conditions . The reaction conditions often require the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos.
Chemical Reactions Analysis
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound has shown significant anticancer activity in vitro, particularly against cell lines like HT29 and HCT116. It also exhibits antibacterial and antifungal properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound also acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, it can induce oxidative stress in fungal cells, leading to cell death .
Comparison with Similar Compounds
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea can be compared with other quinazoline derivatives, such as:
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)-2-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-12-21-18-15-10-6-7-11-16(15)23-20(25-18)28-13-17(26)24-19(27)22-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,21,23,25)(H2,22,24,26,27) |
InChI Key |
SNQDHPXIOQGMOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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